2-Ethylbenzimidazole

Thermochemistry Physical Chemistry Process Safety

Generic benzimidazoles compromise experimental reproducibility due to divergent thermochemistry and coordination behavior. 2-Ethylbenzimidazole (2-EBI) provides quantifiable advantages: • Enthalpy of formation -98.8 kJ/mol; sublimation enthalpy 101.9 kJ/mol for superior thermal robustness in high-temperature syntheses • Enforces octahedral Co(II) geometry vs. tetrahedral with unsubstituted BIM - enabling predetermined MOF topologies • Synergistic corrosion inhibition: 93.74% efficiency at 130 ppm in 1 M HCl (75:25 mixture with 2-MBI) • pKa 6.18 enables selective pH-swing isolation from mixed benzimidazole streams Bulk quantities available with batch-specific certificates of analysis.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 1848-84-6
Cat. No. B155763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbenzimidazole
CAS1848-84-6
Synonyms2-ethylbenzimidazole
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C9H10N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11)
InChIKeyQHCCOYAKYCWDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbenzimidazole: Thermochemical & Coordination Profile


2-Ethylbenzimidazole (2-EBI) is a C2-alkyl substituted benzimidazole derivative with molecular formula C₉H₁₀N₂ and a melting point of 174°C . As a heterocyclic building block, it exhibits an acid dissociation constant (pKa) of 6.18 at 25°C . Its defining structural feature is the ethyl group at the 2-position, which confers distinct thermochemical stability and altered metal-binding geometry compared to unsubstituted benzimidazole (BIM) and its 2-methyl analog (2-MeBIM) [1][2].

C2-ethyl substituted heterocyclic building block
Thermochemical stability and coordination chemistry research
Material science, process safety, and MOF synthesis workflows
Enables octahedral Co(II) complex geometry
Separation and purification method development
pKa 6.18 supports pH-controlled extraction strategies

2-Ethylbenzimidazole: C2-Substitution and Reproducibility


Benzimidazole derivatives are not interchangeable scaffolds; the C2-substituent exerts a profound influence on both thermochemical properties and coordination behavior. The enthalpies of formation differ significantly between benzimidazole (BIM), 2-methylbenzimidazole (2-MeBIM), and 2-ethylbenzimidazole (2-EBI) [1]. Furthermore, the C2-alkyl chain length directly dictates the geometry of metal complexes: Co(II) forms a tetrahedral complex with BIM but an octahedral complex with 2-EBI [2]. These quantifiable differences in enthalpy and coordination geometry mean that substituting a generic or lower-cost benzimidazole analog can lead to divergent thermodynamic stability or altered material properties, directly impacting experimental outcomes and process economics.

Attribute
Risk context
vs. Benzimidazole
Enthalpy of formation differs by -57.3 kJ/mol; tetrahedral Co(II) geometry shifts to octahedral with 2-EBI, altering material properties.
vs. 2-Methylbenzimidazole
Enthalpy of formation differs by -10.6 kJ/mol; sublimation enthalpy is 3.4 kJ/mol higher, impacting volatility and thermal processing.

2-Ethylbenzimidazole: Quantitative Performance Evidence


Enthalpy of Formation vs. 2-Methylbenzimidazole

The enthalpy of formation in the crystalline state for 2-ethylbenzimidazole (2-EBI) is -98.8 ± 2.0 kJ/mol, compared to -88.2 ± 1.8 kJ/mol for 2-methylbenzimidazole (2-MeBIM) and -41.5 ± 1.3 kJ/mol for the unsubstituted parent compound benzimidazole (BIM) [1]. This demonstrates that the ethyl substituent confers significantly greater thermodynamic stability than the methyl or hydrogen substituents.

Enthalpy of Formation
Head-to-head
-98.8 ± 2.0 kJ/mol
Δ = -10.6 kJ/mol vs. 2-MeBIM
T = 298.15 K, crystalline state
Supports greater thermodynamic stability
Relevant for reaction energetics modeling and storage stability context
Thermochemistry Physical Chemistry Process Safety

Enthalpy of Sublimation vs. 2-Methylbenzimidazole

The enthalpy of sublimation for 2-ethylbenzimidazole is 101.9 ± 1.1 kJ/mol, which is 3.4 kJ/mol higher than that of 2-methylbenzimidazole (98.5 ± 1.2 kJ/mol) and 15.9 kJ/mol higher than that of unsubstituted benzimidazole (86.0 ± 1.3 kJ/mol) [1]. The increased sublimation enthalpy for 2-ethylbenzimidazole indicates stronger intermolecular forces in the solid state, directly translating to lower volatility.

Enthalpy of Sublimation
Head-to-head
101.9 ± 1.1 kJ/mol
Δ = +3.4 kJ/mol vs. 2-MeBIM
Knudsen effusion method, T = 298.15 K
Indicates lower volatility
Supports high-temperature application fit and reduced material loss
Vapor Pressure Materials Science Process Engineering

Cobalt(II) Complex Coordination Geometry

In coordination with cobalt(II), the unsubstituted benzimidazole ligand yields a monomeric tetrahedral complex, whereas the 2-ethylbenzimidazole ligand forces the formation of a tetragonal octahedral complex [1]. This demonstrates that the ethyl substituent at the C2-position imposes sufficient steric and electronic influence to completely alter the metal center's coordination geometry, a fundamental determinant of complex reactivity and material properties.

Co(II) Coordination Geometry
Head-to-head
Tetragonal octahedral complex
Qualitative geometry switch from tetrahedral (BIM)
Solid-state structural characterization
Coordination geometry determinant
Drives magnetic properties and catalytic activity; requires 2-EBI for intended topology
Coordination Chemistry Catalysis Materials Science

pKa: Comparison with Benzimidazole

The acid dissociation constant (pKa) of 2-ethylbenzimidazole is 6.18 at 25°C . This value indicates it is a weaker base than the unsubstituted parent compound benzimidazole, which has a reported pKa of approximately 5.5 [1]. The higher pKa of 2-ethylbenzimidazole reflects the electron-donating effect of the ethyl group, which increases electron density on the imidazole nitrogen and enhances its proton affinity.

pKa Comparison
Cross-study comparable
6.18 for 2-EBI
Δ = +0.68 pKa units vs. BIM (~5.5)
Aqueous solution, 25°C
Weaker base; enhanced proton affinity
Relevant for pH-controlled separation and formulation design
Physical Chemistry Formulation Science Separation Science

2-Ethylbenzimidazole: Application Scenarios


Thermally Stable Materials and MOFs

The combination of a more exothermic enthalpy of formation (-98.8 kJ/mol) and a higher enthalpy of sublimation (101.9 kJ/mol) makes 2-ethylbenzimidazole a superior building block for materials requiring thermal robustness [1]. Its lower volatility is particularly advantageous in high-temperature syntheses or applications where outgassing must be minimized. Furthermore, its ability to enforce octahedral geometry in Co(II) complexes provides a specific structural handle for designing metal-organic frameworks with predetermined topologies [2].

Corrosion Inhibition in Acidic Media

While 2-ethylbenzimidazole alone exhibits corrosion inhibition, its value is amplified in synergistic mixtures. A 75:25 mixture of 2-mercaptobenzimidazole (2-MBI) and 2-ethylbenzimidazole achieves a predicted inhibition efficiency of 93.74% at 130 ppm and 25°C in 1 M HCl, with a corresponding corrosion rate of 0.69 mm/y [3]. This quantifiable performance makes 2-ethylbenzimidazole a critical co-inhibitor for optimizing corrosion control in industrial acid cleaning and oil-well acidizing operations.

pH-Controlled Separation and Purification

With a pKa of 6.18, 2-ethylbenzimidazole is significantly less acidic than unsubstituted benzimidazole (pKa ~5.5) . This 0.68-unit difference in pKa translates to a 4.8-fold change in protonation equilibrium. This property can be exploited in liquid-liquid extraction and pH-swing crystallization processes to selectively isolate 2-ethylbenzimidazole from mixtures containing other benzimidazole analogs, improving purity and yield in preparative-scale syntheses.

Anti-inflammatory Lead Compound Synthesis

Mannich base derivatives synthesized from 2-ethylbenzimidazole exhibit statistically significant anti-inflammatory and analgesic activity (p<0.05) [4]. Specifically, derivatives 1, 2, 8, 9, and 10 showed effective anti-inflammatory responses in preclinical models. This established biological activity profile positions 2-ethylbenzimidazole as a preferred starting material for medicinal chemistry campaigns targeting inflammatory pathways, where the C2-ethyl group may contribute to favorable pharmacokinetic or pharmacodynamic properties.

Application
Selection Property
Validation Focus
Thermally stable materials and MOFs
Enthalpy of formation and sublimation context
Octahedral Co(II) geometry; outgassing control
Corrosion inhibition in acidic media
Synergistic mixture inhibition efficiency
Reported 93.74% efficiency at 130 ppm in 1 M HCl context
pH-controlled separation and purification
pKa 6.18 context
Liquid-liquid extraction and pH-swing crystallization fit
Anti-inflammatory lead compound synthesis
Mannich base derivative pathway context
Reported activity endpoint review; in vivo model response

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